(6-Propoxynaphthalen-2-yl)methanol
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Overview
Description
(6-Propoxynaphthalen-2-yl)methanol is an organic compound that belongs to the class of naphthalenes It is characterized by a naphthalene ring substituted with a propoxy group at the 6-position and a hydroxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Propoxynaphthalen-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the starting material.
Bromination: Naphthalene is brominated to form 6-bromonaphthalene.
Nucleophilic Substitution: The 6-bromonaphthalene undergoes nucleophilic substitution with propanol to form 6-propoxynaphthalene.
Formylation: The 6-propoxynaphthalene is then subjected to formylation to introduce a formyl group at the 2-position, resulting in 6-propoxynaphthalene-2-carbaldehyde.
Reduction: Finally, the formyl group is reduced to a hydroxymethyl group, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions, such as the use of catalysts, to enhance yield and efficiency. Large-scale production may also employ continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: (6-Propoxynaphthalen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding naphthylmethane derivative.
Substitution: The propoxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: (6-Propoxynaphthalen-2-yl)carboxylic acid.
Reduction: (6-Propoxynaphthalen-2-yl)methane.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
(6-Propoxynaphthalen-2-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Propoxynaphthalen-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The propoxy and hydroxymethyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(6-Methoxynaphthalen-2-yl)methanol: Similar structure but with a methoxy group instead of a propoxy group.
(6-Ethoxynaphthalen-2-yl)methanol: Similar structure but with an ethoxy group instead of a propoxy group.
(6-Butoxynaphthalen-2-yl)methanol: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness: (6-Propoxynaphthalen-2-yl)methanol is unique due to the presence of the propoxy group, which can influence its chemical reactivity and interactions compared to its methoxy, ethoxy, and butoxy analogs. The propoxy group provides a balance between hydrophobicity and steric effects, making it a valuable compound in various applications.
Properties
Molecular Formula |
C14H16O2 |
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Molecular Weight |
216.27 g/mol |
IUPAC Name |
(6-propoxynaphthalen-2-yl)methanol |
InChI |
InChI=1S/C14H16O2/c1-2-7-16-14-6-5-12-8-11(10-15)3-4-13(12)9-14/h3-6,8-9,15H,2,7,10H2,1H3 |
InChI Key |
KEJSGSYJQUNJBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C=C(C=C2)CO |
Origin of Product |
United States |
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